molecular formula C24H30N4O3 B5258439 N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

Cat. No.: B5258439
M. Wt: 422.5 g/mol
InChI Key: UHUKMGURNLVUMO-UHFFFAOYSA-N
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Description

N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a methylamino group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with methyl isocyanate to form the benzyl(methyl)carbamate intermediate. This intermediate is then reacted with 2-aminobenzoyl chloride to form the desired product under controlled conditions, such as specific temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl and methylamino derivatives, such as:

  • N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLPYRROLIDINEDICARBOXAMIDE
  • N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLPIPERIDINEDICARBOXAMIDE

Uniqueness

N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is unique due to its specific structural features, such as the tetrahydropyridine ring, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

4-N-[2-[benzyl(methyl)carbamoyl]phenyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-26(2)24(31)28-15-13-19(14-16-28)22(29)25-21-12-8-7-11-20(21)23(30)27(3)17-18-9-5-4-6-10-18/h4-12,19H,13-17H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUKMGURNLVUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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